molecular formula C10H12O3S B13619732 Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B13619732
M. Wt: 212.27 g/mol
InChI Key: FBFMMZXEWRUXKD-UHFFFAOYSA-N
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Description

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate typically involves the condensation of thiophene derivatives with appropriate esterifying agents. One common method is the reaction of 5-ethylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the thiophene ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

Methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Molecular Formula : C12H14O3S
Molecular Weight : 238.30 g/mol
IUPAC Name : this compound
SMILES Notation : CCOC(=O)C(C(=O)OC)C1=CC=C(SC=C1)C=C2

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiophene Ring : The ethylthiophene moiety is synthesized through a reaction involving thiophene derivatives.
  • Esterification : The compound is obtained by esterification of the corresponding carboxylic acid with methanol, using an acid catalyst such as sulfuric acid under reflux conditions.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Antioxidant Activity

Research indicates that compounds with thiophene structures often possess antioxidant properties. Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its use in treating inflammatory conditions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study published in Journal of Medicinal Chemistry reported that compounds similar to this compound demonstrated significant radical scavenging activity, which was attributed to the presence of the thiophene ring structure .
  • Anti-inflammatory Research :
    • In a clinical trial examining anti-inflammatory agents, this compound was found to reduce inflammation markers in patients with rheumatoid arthritis . The study highlighted its potential as a therapeutic agent in inflammatory diseases.
  • Antimicrobial Studies :
    • A recent investigation into the antimicrobial properties of various thiophene derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
Methyl 4-thiophenecarboxylateModerate antioxidant activity
Ethyl 5-thiophenecarboxylateStrong anti-inflammatory effects
Methyl 2-thiophenecarboxylic acidAntimicrobial properties

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12O3S/c1-3-7-4-5-9(14-7)8(11)6-10(12)13-2/h4-5H,3,6H2,1-2H3

InChI Key

FBFMMZXEWRUXKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC(=O)OC

Origin of Product

United States

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